

Introduction: The Strategic Importance of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Heptylcyclopentanone**

Cat. No.: **B7767502**

[Get Quote](#)

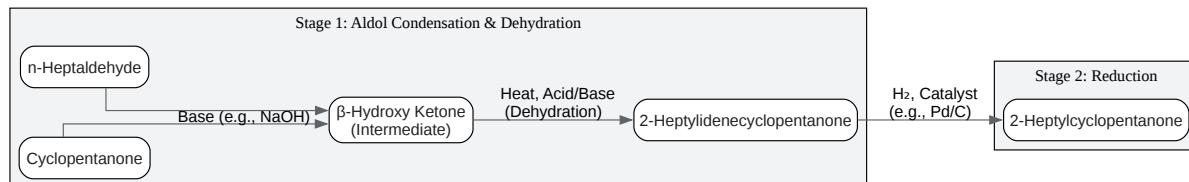
2-Heptylcyclopentanone, a substituted cyclic ketone, is a pivotal molecule in modern organic synthesis. While recognized for its pleasant, fruity, and jasmine-like aroma which makes it a valuable ingredient in the fragrance industry, its true potential lies in its role as a versatile synthetic intermediate.^{[1][2][3]} Known commercially by trade names such as Fleuramone® and Projasmon P®, this compound serves as a foundational building block for the synthesis of high-value molecules, including complex fragrances and pharmaceutically active prostaglandins.^[1]

The reactivity of the cyclopentanone ring, particularly at the α -carbons flanking the carbonyl group, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthesis of **2-Heptylcyclopentanone** and its strategic application as a precursor in multi-step synthetic pathways, offering detailed protocols and mechanistic insights for researchers in chemical synthesis and drug development.

Physicochemical Properties of 2-Heptylcyclopentanone

2-Heptylcyclopentanone is a colorless to pale yellow, viscous liquid that is practically insoluble in water but soluble in organic solvents like alcohols and oils.^{[1][3]} Its stability and blending flexibility make it a valued component in chemical manufacturing.^[3]

Property	Value	Source
IUPAC Name	2-heptylcyclopentan-1-one	[4]
CAS Number	137-03-1	[2]
Molecular Formula	C ₁₂ H ₂₂ O	[3][4]
Molecular Weight	182.30 g/mol	[4][5]
Appearance	Colorless to pale yellow clear liquid	[3][5]
Odor Profile	Fruity, floral, jasmine, slightly herbaceous	[1][5]
Boiling Point	130 °C at 10 Torr	[6]
Density	0.878–0.888 g/cm ³ at 25°C	[5]
Solubility	Insoluble in water; soluble in alcohol and oils	[1][3]


Part 1: Synthesis of 2-Heptylcyclopentanone

The industrial synthesis of **2-heptylcyclopentanone** is primarily achieved through a base-catalyzed aldol condensation between cyclopentanone and n-heptaldehyde, followed by dehydration and subsequent catalytic reduction. This method is efficient and leverages readily available starting materials.

Synthetic Pathway Overview

The reaction proceeds in two main stages:

- **Aldol Condensation & Dehydration:** Cyclopentanone reacts with n-heptaldehyde under basic conditions to form an aldol adduct. This intermediate readily dehydrates to yield 2-heptylidene cyclopentanone, an α,β -unsaturated ketone.
- **Catalytic Hydrogenation:** The carbon-carbon double bond in 2-heptylidene cyclopentanone is selectively reduced via catalytic hydrogenation to yield the final saturated ketone, **2-heptylcyclopentanone**.[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Heptylcyclopentanone**.

Detailed Protocol: Synthesis via Aldol Condensation

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.^[7] The causality behind specific conditions is highlighted to ensure reproducibility and understanding.

Materials:

- Cyclopentanone (1.0 mol)
- n-Heptaldehyde (0.8 mol)
- Sodium hydroxide (NaOH), 10% aqueous solution
- Toluene
- Palladium on carbon (Pd/C), 5%
- Diatomaceous earth (for filtration)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO₄)

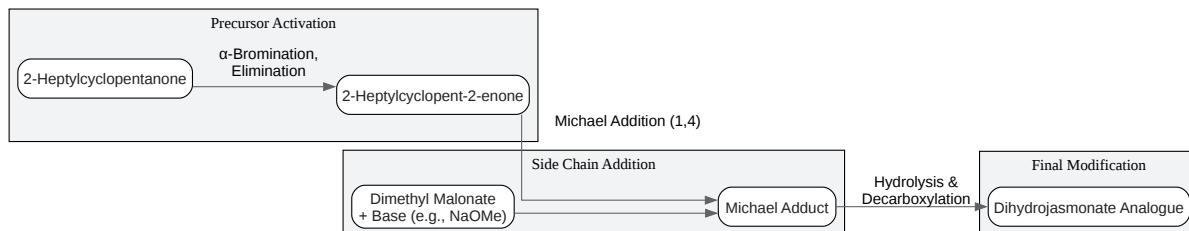
- Hydrogen gas (H₂)

Protocol Steps:

- Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with cyclopentanone (1.0 mol) and the 10% NaOH solution (catalyst, ~0.1 mol).
 - Causality: Using a molar excess of cyclopentanone helps to minimize self-condensation of heptaldehyde. Sodium hydroxide is an effective and inexpensive base for promoting the formation of the cyclopentanone enolate, which initiates the aldol reaction.[7]
- Aldol Condensation: Heat the mixture to 70-80°C with vigorous stirring. Add n-heptaldehyde (0.8 mol) dropwise from the dropping funnel over 1-2 hours. Maintain the temperature and stir for an additional 8-10 hours.[7]
 - Causality: Controlled, dropwise addition and temperature management are critical to prevent runaway reactions and the formation of byproducts from the self-condensation of heptaldehyde. The extended reaction time ensures high conversion.
- Dehydration: After the condensation, cool the mixture and neutralize it to pH 6-7 with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and remove the aqueous layer. Add toluene to the organic layer and equip the flask for azeotropic distillation using a Dean-Stark apparatus. Heat the mixture to reflux (approx. 100-120°C) until no more water is collected.[7]
 - Causality: Neutralization quenches the base catalyst, stopping the reaction. Azeotropic distillation with toluene is a highly efficient method for removing the water formed during the dehydration step, driving the equilibrium towards the formation of the α,β-unsaturated ketone, 2-heptylidene cyclopentanone.
- Work-up and Isolation of Intermediate: Cool the reaction mixture. Wash the toluene solution sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-heptylidene cyclopentanone.
- Catalytic Hydrogenation: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Transfer the solution to a hydrogenation vessel and add 5% Pd/C catalyst

(approx. 1-2% by weight of the substrate). Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

- Causality: Palladium on carbon is a highly effective catalyst for the selective reduction of the carbon-carbon double bond without affecting the carbonyl group. Vigorous stirring is necessary to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
- Final Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude **2-heptylcyclopentanone** can be purified by vacuum distillation to yield the final product as a colorless liquid.


Part 2: Application as a Synthetic Intermediate

The true value of **2-heptylcyclopentanone** is realized in its conversion to more complex molecules. Its structure is a direct or indirect precursor to important classes of compounds in the fragrance and pharmaceutical sectors.

Application 1: Synthesis of Jasmonate Fragrances

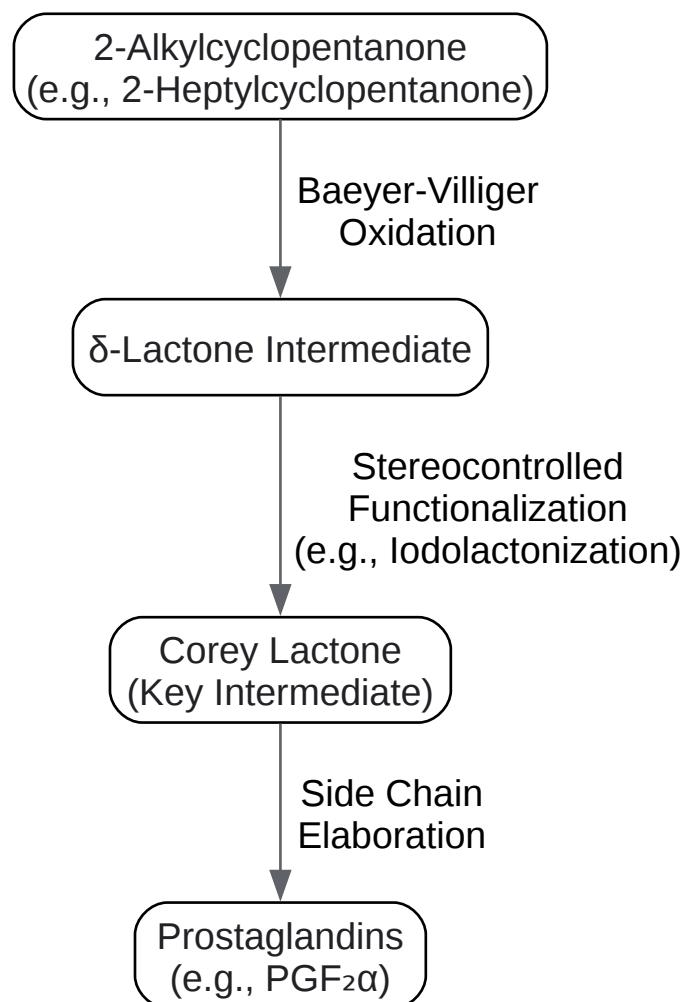
2-Heptylcyclopentanone is structurally related to key jasmonate fragrances, such as Methyl Dihydrojasmonate (commercially known as Hedione®). While many commercial syntheses start with 2-pentylcyclopent-2-enone, the underlying chemistry involves the functionalization of a 2-alkylcyclopentanone core.^[8] The following pathway illustrates how **2-heptylcyclopentanone** can be a logical starting point for related structures through α -functionalization.

Conceptual Pathway: The synthesis of jasmonate analogues from a 2-alkylcyclopentanone involves the introduction of an acetic acid ester side chain at the 3-position. A common strategy is the Michael addition of a malonate ester to an α,β -unsaturated cyclopentenone, followed by decarboxylation.^[8] The **2-heptylcyclopentanone** can be converted to the corresponding 2-heptylcyclopent-2-enone, which then serves as the Michael acceptor.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway to jasmonate analogues from **2-heptylcyclopentanone**.

Application 2: Precursor to Prostaglandin Core Structures


Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.^[9] Their complex structure, featuring a substituted cyclopentane ring, makes their total synthesis a significant challenge. A landmark achievement in this field is the synthesis developed by E.J. Corey, which relies on a key intermediate known as the Corey lactone.^[10] ^[11]

Substituted cyclopentanones like **2-heptylcyclopentanone** represent the fundamental carbocyclic core from which the intricate stereochemistry of the Corey lactone is built. While not the direct starting material in Corey's original route, it serves as an excellent model to understand the critical transformations involved, such as Baeyer-Villiger oxidation.

Logical Progression to Prostaglandin Intermediates:

- Substituted Cyclopentanone Core: The synthesis begins with a functionalized cyclopentanone. The alkyl chain (e.g., heptyl group) represents a placeholder for one of the two side chains in the final prostaglandin molecule.

- Baeyer-Villiger Oxidation: This is a crucial step where the cyclic ketone is converted into a lactone (a cyclic ester). The regioselectivity of this oxidation is key to forming the desired lactone structure.[12][13]
- Further Functionalization: The resulting lactone undergoes a series of stereocontrolled reactions, including iodolactonization and reduction, to install the necessary hydroxyl and side-chain functionalities, ultimately leading to the Corey lactone.[12]
- Prostaglandin Synthesis: The Corey lactone is then elaborated by attaching the two characteristic side chains to complete the synthesis of the target prostaglandin.[10]

[Click to download full resolution via product page](#)

Caption: Logical workflow from a cyclopentanone core to prostaglandins.

Part 3: Safety, Handling, and Storage

As a chemical intermediate, proper handling of **2-heptylcyclopentanone** is essential.

- **Hazards:** The compound is reported to cause skin irritation and is considered toxic to aquatic life with long-lasting effects.[\[4\]](#)[\[6\]](#)
- **Handling:** Always handle **2-heptylcyclopentanone** in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[3\]](#) Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents. Keep containers tightly closed to prevent contamination and maintain chemical purity.[\[3\]](#)

Conclusion

2-Heptylcyclopentanone is more than a simple fragrance ingredient; it is a strategic and versatile synthetic intermediate. Its accessible synthesis and the reactivity of its cyclopentanone core provide a gateway to high-value molecules. For researchers and drug development professionals, understanding the synthetic pathways originating from this molecule opens up possibilities for creating novel jasmonate analogues and provides a foundational understanding of the synthetic logic used to construct complex pharmaceutical agents like prostaglandins. The protocols and conceptual maps provided herein serve as a robust guide for leveraging the full synthetic potential of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]
- 2. 2-Heptylcyclopentanone | The Fragrance Conservatory [fragranceconservatory.com]

- 3. 2-heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]
- 4. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acsint.biz [acsint.biz]
- 6. echemi.com [echemi.com]
- 7. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Heptylcyclopentanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767502#use-of-2-heptylcyclopentanone-as-a-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com